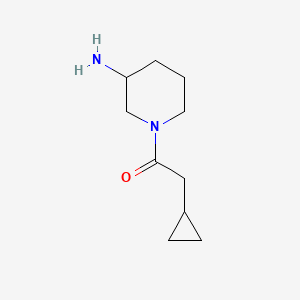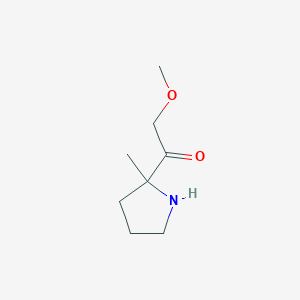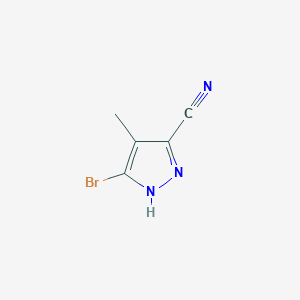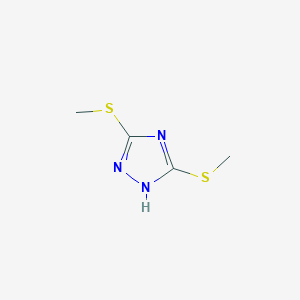![molecular formula C15H18F3NO B13152720 8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)
8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with the molecular formula C15H18F3NO This compound is characterized by its unique bicyclic structure, which includes a trifluoromethyl group and a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the trifluoromethyl and benzyl groups.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different functional groups and structural features.
Uniqueness
8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of functional groups and its bicyclic structure. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C15H18F3NO |
|---|---|
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
8-benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)14(20)8-12-6-7-13(9-14)19(12)10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2 |
InChI-Schlüssel |
BVMLMRWOGJTNKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)

![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)




![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)
